4-(3-nitrophenyl)benzoic Acid 4-(3-nitrophenyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 5737-85-9
VCID: VC2163759
InChI: InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol

4-(3-nitrophenyl)benzoic Acid

CAS No.: 5737-85-9

Cat. No.: VC2163759

Molecular Formula: C13H9NO4

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3-nitrophenyl)benzoic Acid - 5737-85-9

Specification

CAS No. 5737-85-9
Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
IUPAC Name 4-(3-nitrophenyl)benzoic acid
Standard InChI InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)
Standard InChI Key VTIDLRLMTWAWBF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O

Introduction

Physical and Chemical Properties

Structural Characteristics

4-(3-Nitrophenyl)benzoic acid possesses a distinctive structural arrangement with the nitro group positioned at the meta position of one phenyl ring, while the carboxylic acid group is situated at the para position of the adjacent phenyl ring . This specific substitution pattern contributes to the compound's unique chemical behavior and reactivity profile.

Chemical Reactivity

The presence of both carboxylic acid and nitro functional groups in 4-(3-nitrophenyl)benzoic acid makes it particularly versatile in chemical reactions. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. Meanwhile, the nitro group can be reduced to an amino group, which further expands the compound's synthetic utility as a building block for more complex molecules.

The biphenyl system provides opportunities for additional functionalization, particularly through electrophilic aromatic substitution reactions, though these would typically occur at positions away from the electron-withdrawing groups. The chemical versatility of this compound makes it valuable in diverse synthetic applications, particularly in the development of pharmaceutically relevant compounds.

Synthesis Methods

Synthetic Routes

The synthesis of 4-(3-nitrophenyl)benzoic acid can be accomplished through several methodologies. One documented approach involves the oxidation of 1,1'-biphenyl, 4'-methyl-3-nitro- precursor . This synthetic route exemplifies a common strategy in organic chemistry where a methyl group is oxidized to a carboxylic acid.

Reaction Conditions

According to the available literature, the synthesis can be performed using pyridine as a solvent and potassium permanganate in water as the oxidizing agent . The reaction is typically conducted at room temperature (approximately 20°C) for 4 hours, followed by reflux conditions . This methodology represents a classic oxidation procedure that is well-established in organic synthesis.

The reaction can be represented as:

1,1'-biphenyl, 4'-methyl-3-nitro- + KMnO4 → 4-(3-nitrophenyl)benzoic acid

This synthetic approach has been documented in the supporting information and experimental section of research published in the Journal of Medicinal Chemistry (2010, vol. 53, issue 5, pages 2215-2226) .

Structure-Activity Relationships

Comparison with Related Compounds

To better understand the properties and potential applications of 4-(3-nitrophenyl)benzoic acid, it is instructive to compare it with related compounds. The positioning of substituents on aromatic rings can significantly influence chemical reactivity and biological activity.

The following table compares key characteristics of 4-(3-nitrophenyl)benzoic acid with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
4-(3-Nitrophenyl)benzoic acidC13H9NO4243.21Carboxylic acid at para position of one ring; nitro group at meta position of second ring
2-Fluoro-4-(3-nitrophenyl)benzoic acidC13H8FNO4261.20Additional fluorine atom at ortho position
Ethyl 4-[(3-nitrophenyl)methylamino]benzoateC16H16N2O4300.31Contains amine linkage; carboxylic group present as ethyl ester

Electronic Effects

The electronic effects of the nitro group significantly influence the reactivity of 4-(3-nitrophenyl)benzoic acid. As a strong electron-withdrawing group, the nitro substituent decreases electron density in the aromatic ring to which it is attached. This electronic effect can impact various aspects of the compound's behavior, including:

  • Acidity of the carboxylic acid group

  • Susceptibility to nucleophilic attack

  • Stability of reaction intermediates

  • Binding interactions with potential biological targets

Research Applications and Future Directions

Current Research

Analytical Methods for Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and isolation of compounds like 4-(3-nitrophenyl)benzoic acid. These methods, in conjunction with spectroscopic techniques, provide comprehensive characterization of the compound's identity and purity.

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